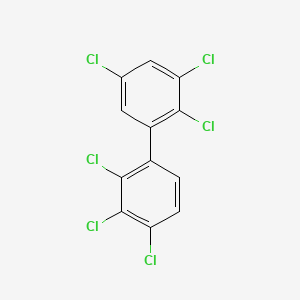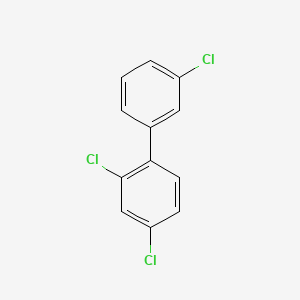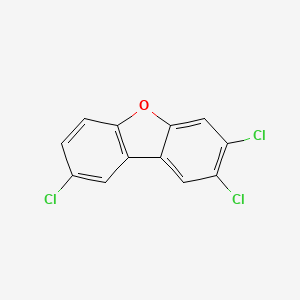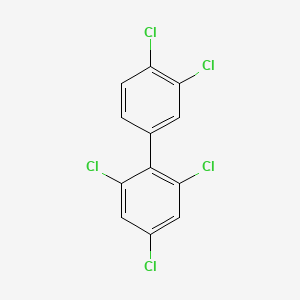
2,3',4,4',6-Pentachlorbiphenyl
Übersicht
Beschreibung
2,3’,4,4’,6-Pentachlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . They were manufactured as commercial mixtures but were banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .
Molecular Structure Analysis
The molecular structure of 2,3’,4,4’,6-Pentachlorobiphenyl can be found in various databases . It is a biphenyl molecule with five chlorine atoms attached .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3’,4,4’,6-Pentachlorobiphenyl include a molecular weight of 326.4 g/mol and a XLogP3 of 6.6 . It has no hydrogen bond donor count and no hydrogen bond acceptor count .Wissenschaftliche Forschungsanwendungen
Forschung zur Akklimatisierung von Mikroalgen
Die Verbindung wurde in Studien verwendet, um die Akklimatisierung von grünen Mikroalgen, insbesondere Chlorella Sorokiniana, zu verstehen . Die Forschung konzentrierte sich auf die Auswirkungen des Toxikanten auf das Wachstum, den Chlorophyllgehalt und die PSII-Aktivität von C. Sorokiniana-Zellen .
Forschung zu Cytochrom P450 Monooxygenase
2,3',4,4',6-Pentachlorbiphenyl wurde in Studien verwendet, um die menschliche Cytochrom P450 Monooxygenase zu bestimmen, die die enantioselektive Oxidation bestimmter PCBs katalysiert . Diese Forschung hilft zu verstehen, wie sich diese Enantiomere im menschlichen Körper anreichern .
Forschung zur Schilddrüsenfunktionsstörung
Die Verbindung wurde in Studien verwendet, die die Fischer-Ratten-Schilddrüsenzelllinie-5 (FRTL-5) einbeziehen, einen funktionalen Klon von Zellen, der sich ähnlich wie normale Thyrozyten verhält . Diese Studien helfen, die molekularen Mechanismen der Schilddrüsenfunktionsstörung zu verstehen .
Forschung zur endokrinen Disruption
this compound ist eine der häufigsten endokrinen Disruptoren und wurde in Studien verwendet, um seine Toxizität für die menschliche Fortpflanzungsentwicklung zu untersuchen .
Safety and Hazards
Zukünftige Richtungen
Future research could focus on further understanding the mechanisms of action of 2,3’,4,4’,6-Pentachlorobiphenyl, particularly its effects on thyroid function . Additionally, more studies are needed to explore the potential impacts of PCB118-contaminated dietary intake during pregnancy on the offspring’s reproductive health .
Wirkmechanismus
Target of Action
2,3’,4,4’,6-Pentachlorobiphenyl, also known as PCB118, primarily targets the protein kinase B (Akt) , Forkhead box protein O3a (FoxO3a) , and sodium/iodide symporter (NIS) . These proteins play crucial roles in cell viability, apoptosis, and thyroid cell function .
Mode of Action
PCB118 interacts with its targets, leading to significant changes in their activity. It increases the levels of Akt, phospho-Akt (p-Akt), and phospho-FoxO3a (p-FoxO3a) proteins, while decreasing NIS protein levels . This interaction affects the transcriptional activities of FoxO3a and NIS promoters .
Biochemical Pathways
PCB118 affects the Akt/FoxO3a/NIS signaling pathway . The compound induces thyroid cell dysfunction through this pathway . It also regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .
Result of Action
PCB118 can inhibit cell viability in a concentration- and time-dependent manner . It also alters the DNA methylation status of differentially methylated regions in some imprinted genes . Furthermore, PCB118 disturbs the maturation process of progeny mouse oocytes in a dose-dependent manner .
Action Environment
PCBs, including PCB118, are persistent organic pollutants that have been widely found in the environment . They can bioaccumulate and affect multiple systems in animals and humans . Dietary intake accounts for at least 90% of the exposure of humans to PCBs, and the main source is animal-derived foods . Therefore, environmental factors such as diet and exposure to contaminated environments can significantly influence the action, efficacy, and stability of PCB118 .
Biochemische Analyse
Biochemical Properties
2,3’,4,4’,6-Pentachlorobiphenyl plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the cytochrome P450 1A1 gene . The interaction of 2,3’,4,4’,6-Pentachlorobiphenyl with these enzymes leads to the formation of hydroxylated metabolites, which can further interact with other biomolecules. These interactions are crucial for understanding the compound’s metabolism and its potential toxic effects.
Cellular Effects
The effects of 2,3’,4,4’,6-Pentachlorobiphenyl on various cell types and cellular processes are profound. This compound has been shown to induce autophagy in thyrocytes via the death-associated protein kinase 2/protein kinase D/phosphatidylinositol 3-kinase pathway . Additionally, 2,3’,4,4’,6-Pentachlorobiphenyl can alter DNA methylation patterns in germ cells, affecting gene expression and cellular metabolism . These changes can lead to disruptions in cell signaling pathways and overall cellular function.
Molecular Mechanism
At the molecular level, 2,3’,4,4’,6-Pentachlorobiphenyl exerts its effects through several mechanisms. It can bind to the aryl hydrocarbon receptor, leading to the activation of downstream signaling pathways such as the c-Jun N-terminal kinase pathway . This activation results in the production of inflammatory mediators like interleukin-6 and tumor necrosis factor-alpha, which can disrupt normal cellular functions. Additionally, 2,3’,4,4’,6-Pentachlorobiphenyl can inhibit the sodium/iodide symporter, affecting thyroid function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3’,4,4’,6-Pentachlorobiphenyl can change over time. Studies have shown that this compound can accumulate in adipose tissue, serum, and milk in mammals . Over time, the stability and degradation of 2,3’,4,4’,6-Pentachlorobiphenyl can influence its long-term effects on cellular function. For example, prolonged exposure to this compound can lead to persistent alterations in DNA methylation and gene expression .
Dosage Effects in Animal Models
The effects of 2,3’,4,4’,6-Pentachlorobiphenyl vary with different dosages in animal models. At low concentrations, this compound can induce subtle changes in cellular function, while higher doses can lead to more pronounced toxic effects. For instance, exposure to high doses of 2,3’,4,4’,6-Pentachlorobiphenyl during pregnancy has been shown to negatively impact the reproductive system of offspring, including alterations in DNA methylation and gene expression . These findings highlight the importance of understanding the dosage-dependent effects of this compound.
Metabolic Pathways
2,3’,4,4’,6-Pentachlorobiphenyl is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of 2,3’,4,4’,6-Pentachlorobiphenyl to form hydroxylated metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. Understanding these pathways is crucial for elucidating the compound’s overall impact on metabolism.
Transport and Distribution
The transport and distribution of 2,3’,4,4’,6-Pentachlorobiphenyl within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells and distributed to various tissues, including adipose tissue and the thyroid . The localization and accumulation of 2,3’,4,4’,6-Pentachlorobiphenyl in specific tissues can have significant implications for its biological effects.
Subcellular Localization
2,3’,4,4’,6-Pentachlorobiphenyl can localize to specific subcellular compartments, affecting its activity and function. For example, this compound can accumulate in the follicular fluid of the thyroid, where it can disrupt normal thyroid function . Additionally, 2,3’,4,4’,6-Pentachlorobiphenyl can interact with post-translational modifications and targeting signals that direct it to specific organelles, further influencing its subcellular localization and effects.
Eigenschaften
IUPAC Name |
1,3,5-trichloro-2-(3,4-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-7-4-10(16)12(11(17)5-7)6-1-2-8(14)9(15)3-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEQTHQGPZKTQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074185 | |
| Record name | 2,3',4,4',6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56558-17-9 | |
| Record name | 2,3′,4,4′,6-Pentachlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56558-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PCB 119 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056558179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3',4,4',6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3',4,4',6-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YRA124HZZL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does PCB-119 affect Chlorella Sorokiniana at the cellular level?
A1: The research paper demonstrates that PCB-119 negatively impacts the growth, chlorophyll content, and photosystem II (PSII) activity of Chlorella Sorokiniana cells []. At a concentration of 0.05 µg/mL, PCB-119 caused a cessation of growth, significant chlorophyll bleaching, and ultimately, cell death []. The study employed high-resolution chlorophyll fluorescence kinetics, revealing a rapid initial decline in primary photosynthetic activity upon exposure to PCB-119 []. Interestingly, a near-complete recovery of this activity was observed by the end of the incubation period, coinciding with widespread cell death []. This suggests a complex response mechanism where a small subpopulation of cells might possess a higher tolerance to PCB-119.
Q2: Does PCB-119 completely eradicate the Chlorella Sorokiniana culture?
A2: While PCB-119 exerts significant toxicity, the research suggests that it does not lead to complete eradication of the Chlorella Sorokiniana culture []. Analysis of the distribution of the parameter Fv/Fm, a measure of PSII photochemical efficiency, revealed the existence of a small subpopulation (2-3%) of cells maintaining high Fv/Fm values (>0.7) even under PCB-119 exposure []. These stress-resistant cells, identified through high-sensitivity fluorescence techniques, exhibited sustained photosynthetic activity despite the presence of lethal doses of PCB-119, suggesting a potential mechanism for population recovery []. Furthermore, the study observed that treated cultures could resume growth when transferred to a fresh medium after prolonged incubation with PCB-119 []. This highlights the resilience of Chlorella Sorokiniana and its capacity for recovery, even after exposure to significant PCB-119 concentrations.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



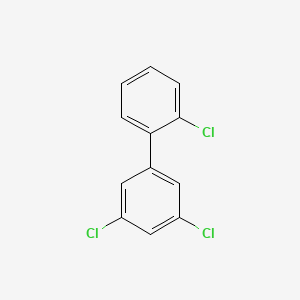


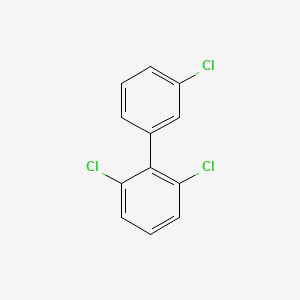
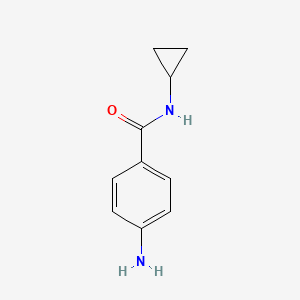
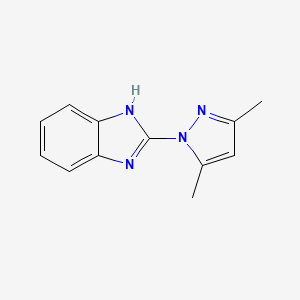
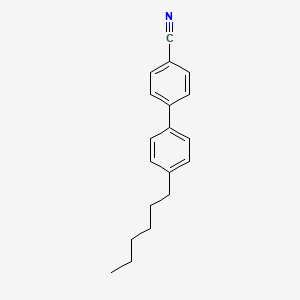
![2-{[Ethoxy(oxo)acetyl]amino}benzoic acid](/img/structure/B1345133.png)
